molecular formula C9H10ClN3S B7574893 n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine

n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine

Cat. No. B7574893
M. Wt: 227.71 g/mol
InChI Key: XLVPDFLUCXLQBB-UHFFFAOYSA-N
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Description

N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1H-pyrazol-3-amine, also known as CTMP, is a synthetic compound that belongs to the pyrazol family. CTMP has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine acts as a potent inhibitor of dopamine and norepinephrine reuptake transporters, leading to an increase in the levels of these neurotransmitters in the brain. The increased levels of dopamine and norepinephrine result in enhanced cognitive function, increased alertness, and improved mood.
Biochemical and Physiological Effects:
n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has been shown to have a variety of biochemical and physiological effects. n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine increases the levels of dopamine and norepinephrine in the brain, leading to enhanced cognitive function, increased alertness, and improved mood. Additionally, n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine is its potent inhibitory effect on dopamine and norepinephrine reuptake transporters, making it a potential candidate for the treatment of neurological disorders. However, the limitations of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine include its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for the research and development of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine. One potential direction is to investigate the potential therapeutic applications of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine in the treatment of neurological disorders such as ADHD and depression. Additionally, further research is needed to investigate the potential anti-inflammatory properties of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine and its potential therapeutic applications in the treatment of inflammatory diseases. Finally, more studies are needed to investigate the long-term safety and toxicity of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine.
In conclusion, n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine acts as a potent inhibitor of dopamine and norepinephrine reuptake transporters, leading to enhanced cognitive function, increased alertness, and improved mood. n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has potential therapeutic applications in the treatment of neurological disorders and inflammatory diseases. However, further research is needed to investigate the long-term safety and toxicity of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine.

Synthesis Methods

The synthesis of n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine involves the reaction of 5-chlorothiophene-2-carboxaldehyde with 1-methyl-1H-pyrazol-3-amine in the presence of a reducing agent. The resulting product is purified using chromatography techniques to obtain n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine in its pure form.

Scientific Research Applications

N-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has been found to act as a potent inhibitor of dopamine and norepinephrine reuptake transporters, making it a potential candidate for the treatment of neurological disorders such as ADHD and depression. Additionally, n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3S/c1-13-5-4-9(12-13)11-6-7-2-3-8(10)14-7/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVPDFLUCXLQBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-((5-Chlorothiophen-2-yl)methyl)-1-methyl-1h-pyrazol-3-amine

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